5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one
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Overview
Description
5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one is a synthetic organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and applications in medicinal chemistry. The presence of nitro and prop-2-en-1-yl groups in the molecule suggests potential reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the benzodiazole ring.
Alkylation: Addition of prop-2-en-1-yl groups to the benzodiazole core.
Industrial Production Methods
Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Substitution: The prop-2-en-1-yl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like hydrogen gas in the presence of a palladium catalyst for reduction reactions.
Major Products
Amines: From the reduction of the nitro group.
Substituted Benzodiazoles: From various substitution reactions.
Scientific Research Applications
5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Studies: Investigating its effects on biological systems.
Industrial Chemistry: Use as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Interaction with enzymes or receptors.
Pathways: Modulation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Nitrobenzodiazole: Lacks the prop-2-en-1-yl groups.
1,3-Bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one: Lacks the nitro group.
Uniqueness
The combination of nitro and prop-2-en-1-yl groups in 5-Nitro-1,3-bis(prop-2-EN-1-YL)-1,3-benzodiazol-2-one may confer unique reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H13N3O3 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
5-nitro-1,3-bis(prop-2-enyl)benzimidazol-2-one |
InChI |
InChI=1S/C13H13N3O3/c1-3-7-14-11-6-5-10(16(18)19)9-12(11)15(8-4-2)13(14)17/h3-6,9H,1-2,7-8H2 |
InChI Key |
BGXVBHZFMRAVDY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)CC=C |
Origin of Product |
United States |
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